4-Heptyloxyphenol

Catalog No.
S516855
CAS No.
13037-86-0
M.F
C13H20O2
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptyloxyphenol

CAS Number

13037-86-0

Product Name

4-Heptyloxyphenol

IUPAC Name

4-heptoxyphenol

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3

InChI Key

HZBABTUFXQLADL-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)O

Solubility

Soluble in DMSO

Synonyms

4-(heptyloxy)phenol, AC 45594, AC-45594, AC45594

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)O

Description

The exact mass of the compound 4-Heptyloxyphenol is 208.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Heptyloxyphenol, also known as 4-(heptyloxy)phenol, is a synthetic organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol. This compound features a heptyloxy group attached to a phenolic ring, making it structurally significant in various chemical and biological contexts. It has been identified as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1), which plays a critical role in steroid hormone synthesis and the development of gonadal and adrenal glands .

  • Research suggests 4-Heptyloxyphenol might have antibacterial activity against certain bacteria strains []. The exact mechanism of this action is not fully understood and requires further investigation.
  • There is no data readily available on the specific hazards or safety concerns associated with 4-Heptyloxyphenol.
  • As with most organic compounds, it is advisable to handle it with care following general laboratory safety guidelines until more information is available.

Additional Information

  • Due to the limited information available, further scientific research is needed to fully understand the properties and applications of 4-Heptyloxyphenol.
  • This analysis is based on information available in scientific databases and does not include any proprietary information or unpublished research.
  • Metabolomics

    This field studies the complete set of metabolites within a biological system. A recent study identified 4-Heptyloxyphenol in human blood, suggesting it may be a biomarker of exposure to certain compounds or products containing it [Human Metabolome Database (HMDB) - ]. Since it is not naturally occurring in the body, its presence indicates external exposure. Further research is needed to understand the specific sources and potential health implications of 4-Heptyloxyphenol exposure.

  • Chemical Properties and Availability

    Scientific databases like PubChem provide information on the chemical structure, properties, and suppliers of 4-Heptyloxyphenol [PubChem - ]. This information is valuable for researchers who may be interested in studying its potential applications or interactions with other chemicals.

  • Oxidation: This compound can be oxidized to produce corresponding quinones.
  • Reduction: It can undergo reduction to yield hydroquinones.
  • Substitution: The phenolic hydroxyl group is reactive and can participate in substitution reactions with electrophiles, utilizing reagents such as potassium permanganate and sodium borohydride .

Research indicates that 4-heptyloxyphenol affects steroid hormone synthesis by acting as an inverse agonist at SF-1. This interaction inhibits the receptor's activity, leading to reduced expression of steroidogenic enzymes and decreased steroid hormone production. Its potential therapeutic applications include addressing diseases related to steroid hormone imbalances .

The synthesis of 4-heptyloxyphenol can be achieved through various methods, with one common approach being the reaction of 4-hydroxyphenol with heptyl bromide. This reaction typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide under reflux conditions. The final product can be purified using recrystallization or column chromatography .

4-Heptyloxyphenol has multiple applications across different fields:

  • Chemistry: It serves as a ligand in coordination chemistry and as a building block in organic synthesis.
  • Biology: The compound is studied for its effects on steroid hormone synthesis and its role in the development of endocrine tissues.
  • Medicine: There are potential therapeutic uses for treating conditions associated with hormonal imbalances.
  • Industry: It is utilized in producing various chemical intermediates and as a research tool in drug development .

Studies have demonstrated that 4-heptyloxyphenol interacts significantly with biological systems, particularly through its action on steroidogenic factor-1. These interactions can influence the pathways involved in hormone production and regulation, making it a valuable compound for further research into endocrine functions and disorders .

4-Heptyloxyphenol shares structural similarities with other alkoxyphenols but is unique due to its specific biological activity:

Compound NameStructure CharacteristicsUnique Features
4-HexyloxyphenolShorter alkyl chainLess potent inverse agonist at SF-1
4-OctyloxyphenolLonger alkyl chainIncreased lipophilicity, affecting solubility
4-NonoxyphenolEven longer alkyl chainFurther altered biological activity

These compounds share similar chemical properties but differ significantly in their biological activities and potencies due to variations in their alkyl chain lengths .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

208.146329876 g/mol

Monoisotopic Mass

208.146329876 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

61.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9GSE02182

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13037-86-0

Wikipedia

4-heptyloxyphenol

General Manufacturing Information

Phenol, 4-(heptyloxy)-: ACTIVE

Dates

Modify: 2023-08-15
1: Mlynarczuk J, Wrobel MH, Kotwica J. The orphan nuclear receptor SF-1 is involved in the effect of PCBs, DDT, and DDE on the secretion of steroid hormones and oxytocin from bovine luteal cells during the estrous cycle in vitro. Theriogenology. 2014 Apr 15;81(7):877-86. doi: 10.1016/j.theriogenology.2014.01.016. PubMed PMID: 24576709.
2: Mlynarczuk J, Wrobel MH, Rekawiecki R, Kotwica J. The expression of Steroidogenic Factor-1 and its role in bovine steroidogenic ovarian cells during the estrus cycle and first trimester of pregnancy. Anim Reprod Sci. 2013 Apr;138(1-2):74-81. doi: 10.1016/j.anireprosci.2013.01.008. PubMed PMID: 23481593.
3: Doghman M, Cazareth J, Douguet D, Madoux F, Hodder P, Lalli E. Inhibition of adrenocortical carcinoma cell proliferation by steroidogenic factor-1 inverse agonists. J Clin Endocrinol Metab. 2009 Jun;94(6):2178-83. doi: 10.1210/jc.2008-2163. PubMed PMID: 19318454; PubMed Central PMCID: PMC2690427.
4: Del Tredici AL, Andersen CB, Currier EA, Ohrmund SR, Fairbain LC, Lund BW, Nash N, Olsson R, Piu F. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes. Mol Pharmacol. 2008 Mar;73(3):900-8. PubMed PMID: 18055761.

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